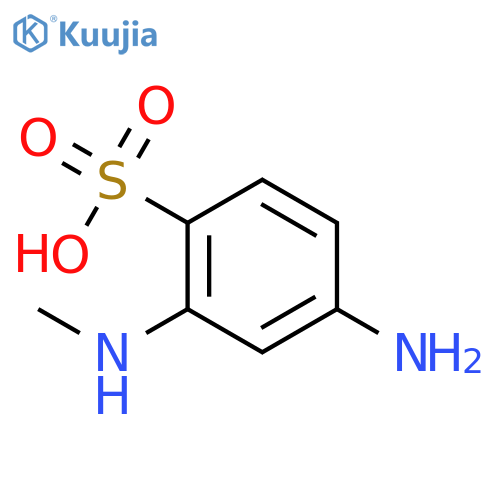Toward a detoxification fabric against nerve gas agents: guanidine-functionalized poly[2-(3-butenyl)-2-oxazoline]/Nylon-6,6 nanofibers†
RSC Advances Pub Date: 2017-03-07 DOI: 10.1039/C7RA01278K
Abstract
A novel guanidine-functionalized polymer, poly[2-(3-butenyl)-2-oxazoline] (PBuOxz), has been co-electrospun with Nylon-6,6 to form fibers that could be used for the decontamination of chemical warfare agents (CWAs). PBuOxz was obtained from the living cationic polymerization of 2-(3-butenyl)-2-oxazoline, which was synthesized starting from 4-pentenoic acid. This clickable PBuOxz polymer could be easily functionalized through the introduction of amine groups via thiol–ene click chemistry, followed by guanidinylation to form guanidine-functionalized PBuOxz (G-PBuOxz). The synthesized G-PBuOxz/Nylon-6,6 fibers are an active hydrolysis species for diisopropyl fluorophosphate (DFP), an organophosphate mimic of nerve agents. The decontamination efficiency for DFP could be as high as 100% under trace aqueous solution conditions using this G-PBuOxz/Nylon-6,6 fiber as the decontamination agent at the ratio of [guanidine]/[DFP] = 100/1 in 2 hours. The hydrolysis occurs via a general SN2 mechanism for this G-PBuOxz-based catalysis. Furthermore, the kinetics of decontamination were also investigated based on time and guanidine concentration. Hence, this G-PBuOxz/Nylon-6,6 fiber is effective as a hydrolyzing agent against toxic organophosphates, and thus exhibits potential as a material for protecting against chemical warfare agents.
![Graphical abstract: Toward a detoxification fabric against nerve gas agents: guanidine-functionalized poly[2-(3-butenyl)-2-oxazoline]/Nylon-6,6 nanofibers](http://scimg.chem960.com/usr/1/C7RA01278K.jpg)
Recommended Literature
- [1] Contents list
- [2] Stem cell-based photodynamic therapy†
- [3] Microbial population selection in integrated fixed-film sequencing batch reactors operated with different lengths of oxic and anoxic conditions†
- [4] Back cover
- [5] Back cover
- [6] Editorial: Emerging Investigators
- [7] Atomic-scaled cobalt encapsulated in P,N-doped carbon sheaths over carbon nanotubes for enhanced oxygen reduction electrocatalysis under acidic and alkaline media†
- [8] Relaxation dynamics of photoexcited resorcinol: internal conversion versus H atom tunnelling
- [9] A comparison of high throughput core–shell 2D electrospinning and 3D centrifugal spinning techniques to produce platelet lyophilisate-loaded fibrous scaffolds and their effects on skin cells†
- [10] Electron-interfered field-effect transistors as a sensing platform for detecting a delicate surface chemical reaction†

Journal Name:RSC Advances
Research Products
-
CAS no.: 1194-18-9
-
CAS no.: 16130-58-8
-
CAS no.: 19394-61-7
-
CAS no.: 108268-27-5









